molecular formula C24H25ClN2O4S B4234294 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE

2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE

Cat. No.: B4234294
M. Wt: 473.0 g/mol
InChI Key: FDBGZQVRRGPDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a chloromethoxyphenyl sulfonyl group, and a phenylethyl group attached to a glycinamide backbone. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amide bond formation. One common synthetic route involves the following steps:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: The attachment of the sulfonyl group to the chloromethoxybenzene derivative.

    Amide Bond Formation: The coupling of the resulting intermediate with glycinamide derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Sodium hydride (NaH), potassium carbonate (K~2~CO~3~)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-(4-methoxyphenyl)sulfonyl-N~1~-(1-phenylethyl)glycinamide
  • N~2~-benzyl-N~2~-(3-chlorophenyl)sulfonyl-N~1~-(1-phenylethyl)glycinamide
  • N~2~-benzyl-N~2~-(4-chlorophenyl)sulfonyl-N~1~-(1-phenylethyl)glycinamide

Uniqueness

2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE is unique due to the presence of both the chloromethoxy and sulfonyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-18(20-11-7-4-8-12-20)26-24(28)17-27(16-19-9-5-3-6-10-19)32(29,30)21-13-14-23(31-2)22(25)15-21/h3-15,18H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBGZQVRRGPDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(1-PHENYLETHYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.